alpha-Methyl-D-valine
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Overview
Description
alpha-Methyl-D-valine: is a chiral amino acid derivative with the chemical formula C6H13NO2 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions: alpha-Methyl-D-valine can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For instance, the microbial preparation of D-valine, which involves the stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, is a notable method .
Industrial Production Methods: Industrial production of this compound often employs microbial processes due to their high stereo selectivity and environmentally friendly conditions. These methods include microbial asymmetric degradation of DL-valine and microbial specific hydrolysis of DL-5-isopropylhydantoin .
Chemical Reactions Analysis
Types of Reactions: alpha-Methyl-D-valine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Peptide synthesis typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols.
Scientific Research Applications
alpha-Methyl-D-valine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of chiral compounds and as a building block in peptide synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of agricultural pesticides and semi-synthetic veterinary antibiotics.
Mechanism of Action
The mechanism of action of alpha-Methyl-D-valine involves its interaction with specific molecular targets and pathways. As a chiral amino acid, it can interact with enzymes and receptors in a stereospecific manner. This interaction can influence various biochemical pathways, including those involved in protein synthesis and metabolism .
Comparison with Similar Compounds
Valine: A proteinogenic amino acid with a similar structure but lacks the methyl group at the alpha position.
DL-Valine: A racemic mixture of D- and L-valine, used in various industrial applications.
Uniqueness: alpha-Methyl-D-valine is unique due to its chiral nature and the presence of a methyl group at the alpha position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2R)-2-azaniumyl-2,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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